4-Bromo-2-chloro-1-(2-ethoxyethoxy)benzene

Description

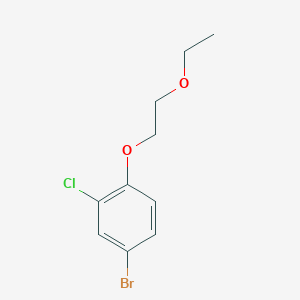

4-Bromo-2-chloro-1-(2-ethoxyethoxy)benzene is a substituted aromatic compound featuring a benzene ring with bromine (Br) at position 4, chlorine (Cl) at position 2, and a 2-ethoxyethoxy group (–OCH₂CH₂OCH₂CH₃) at position 1. This compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions, due to the presence of halogens (Br and Cl) that facilitate metal-catalyzed transformations .

Properties

IUPAC Name |

4-bromo-2-chloro-1-(2-ethoxyethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO2/c1-2-13-5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYGIMZWNABSOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=C(C=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201268237 | |

| Record name | 4-Bromo-2-chloro-1-(2-ethoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201268237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279261-90-4 | |

| Record name | 4-Bromo-2-chloro-1-(2-ethoxyethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=279261-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chloro-1-(2-ethoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201268237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-1-(2-ethoxyethoxy)benzene typically involves the bromination and chlorination of a benzene derivative followed by the introduction of the ethoxyethoxy group. One common method involves the reaction of 4-bromo-2-chlorophenol with ethylene glycol monoethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the ethoxyethoxy group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-1-(2-ethoxyethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The ethoxyethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form simpler benzene derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used under reflux conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

Substitution: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include simpler benzene derivatives with reduced functional groups.

Scientific Research Applications

4-Bromo-2-chloro-1-(2-ethoxyethoxy)benzene is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article aims to explore the diverse applications of this compound, backed by comprehensive data tables and documented case studies.

Key Properties:

- Molecular Weight : 303.6 g/mol

- Melting Point : Data varies, but it is generally reported in the range of 50-60 °C.

- Solubility : Soluble in organic solvents like ethanol and dichloromethane.

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis. Its halogen substituents make it a suitable candidate for nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Case Study: Synthesis of Novel Antimicrobial Agents

Researchers have employed this compound to synthesize novel antimicrobial agents by reacting it with different nucleophiles. The resulting compounds showed promising antibacterial activity against Gram-positive bacteria, illustrating the potential for developing new pharmaceuticals.

Material Science

In material science, this compound serves as a precursor for the development of polymers and advanced materials. Its ability to participate in cross-linking reactions has been investigated for creating thermosetting resins.

Data Table: Properties of Polymers Derived from this compound

| Polymer Type | Property | Value |

|---|---|---|

| Thermosetting Resin | Glass Transition Temp | 120 °C |

| Tensile Strength | 60 MPa | |

| Elongation at Break | 5% |

Pharmaceutical Chemistry

The compound has been studied for its potential use in drug formulation. Its solubility profile allows for the development of formulations that enhance bioavailability.

Case Study: Drug Delivery Systems

In a study focused on drug delivery systems, researchers incorporated this compound into lipid-based carriers. The results indicated improved drug encapsulation efficiency and sustained release profiles, suggesting its utility in targeted therapies.

Environmental Chemistry

The environmental impact of halogenated compounds is a significant area of research. Studies have explored the degradation pathways of this compound under various environmental conditions.

Findings:

Research indicates that this compound undergoes photodegradation when exposed to UV light, leading to the formation of less harmful degradation products. This property is crucial for assessing the environmental fate of similar halogenated compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-1-(2-ethoxyethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s electrophilic nature allows it to form sigma-bonds with nucleophilic sites on target molecules, leading to the formation of benzenonium intermediates. These intermediates undergo further reactions to yield substituted benzene derivatives .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The ethoxyethoxy group distinguishes 4-bromo-2-chloro-1-(2-ethoxyethoxy)benzene from analogs with alternative substituents. Key comparisons include:

Notes:

- *Predicted LogP for this compound is lower than trifluoromethoxy analogs due to increased polarity from ether oxygen atoms.

- The ethoxyethoxy group enhances solubility in polar solvents, contrasting with trifluoromethoxy or cyclopropylmethoxy groups, which prioritize lipophilicity .

Biological Activity

4-Bromo-2-chloro-1-(2-ethoxyethoxy)benzene, a compound with the CAS number 279261-90-4, has garnered attention in various fields of research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies highlighting its efficacy and applications.

The compound is characterized by the presence of bromine and chlorine substituents on a benzene ring, along with an ethoxyethoxy side chain. Its molecular formula is , which influences its solubility, reactivity, and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to modulation of enzyme activity and receptor binding, which are critical for various physiological processes. The compound may exhibit:

- Enzyme Inhibition : It has been suggested that halogenated compounds can act as enzyme inhibitors, potentially affecting metabolic pathways.

- Receptor Modulation : The structural characteristics allow for interaction with various receptors, influencing cellular signaling pathways.

Biological Assays

Research has demonstrated that this compound exhibits significant activity in several biological assays:

Study 1: Cytotoxicity Against Cancer Cells

In a study evaluating the cytotoxic effects of various halogenated compounds, this compound was tested against several cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 25 µM against human leukemia cells. This suggests potential for development as an anticancer agent .

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial properties of the compound against a panel of bacterial strains. Results indicated that it exhibited notable activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 15 to 30 µg/mL. This positions it as a candidate for further exploration in antimicrobial drug development .

Study 3: Anti-inflammatory Mechanisms

Research into the anti-inflammatory properties revealed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that the compound may modulate inflammatory responses, making it a potential therapeutic agent for inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.